N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide
Brand Name: Vulcanchem
CAS No.: 862811-04-9
VCID: VC7030352
InChI: InChI=1S/C23H22N4O2/c1-29-21-12-11-18(20-16-27-14-6-13-24-23(27)26-20)15-19(21)25-22(28)10-5-9-17-7-3-2-4-8-17/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28)
SMILES: COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4
Molecular Formula: C23H22N4O2
Molecular Weight: 386.455

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide

CAS No.: 862811-04-9

Cat. No.: VC7030352

Molecular Formula: C23H22N4O2

Molecular Weight: 386.455

* For research use only. Not for human or veterinary use.

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide - 862811-04-9

Specification

CAS No. 862811-04-9
Molecular Formula C23H22N4O2
Molecular Weight 386.455
IUPAC Name N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide
Standard InChI InChI=1S/C23H22N4O2/c1-29-21-12-11-18(20-16-27-14-6-13-24-23(27)26-20)15-19(21)25-22(28)10-5-9-17-7-3-2-4-8-17/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28)
Standard InChI Key YWHILHAVQDMLNW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4

Introduction

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide is a complex organic compound that combines an imidazo[1,2-a]pyrimidine moiety with a methoxy-substituted phenyl group and a 4-phenylbutanamide component. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural features.

Structural Features

The compound's structure includes:

Synthesis

The synthesis of such compounds typically involves multi-step reactions. Common reagents and conditions might include:

  • Ammonium Acetate and Zinc Chloride: Often used as catalysts or reagents in heterocyclic synthesis.

  • Silica Sulfuric Acid and Brønsted Acidic Ionic Liquids: These can enhance reaction efficiency by acting as catalysts.

Biological Activity

While specific data on N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide is limited, compounds with similar structures, such as those containing imidazo[1,2-a]pyrimidine moieties, have shown potential as cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibition is associated with anti-inflammatory and analgesic effects.

Related Compounds

Several compounds share structural similarities with N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide. These include:

  • N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide: Known for its COX-2 inhibitory activity.

  • N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide: Another compound with potential biological activity.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamideNot specifiedNot specifiedCOX-2 inhibitor
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamideC17H18N4O2310.35Potential biological activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamideNot specifiedNot specifiedPotential COX-2 inhibitory activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator